5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine
Description
5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with fluorine, phenyl, and a piperazine-linked pyrazolo[1,5-a]pyrazine moiety. The fluorine atom enhances metabolic stability and binding interactions, while the piperazine group improves solubility and pharmacokinetics .
Properties
IUPAC Name |
4-[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN7/c21-17-18(15-4-2-1-3-5-15)23-14-24-20(17)27-12-10-26(11-13-27)19-16-6-7-25-28(16)9-8-22-19/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUJIZHBHLEFMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CN3C2=CC=N3)C4=NC=NC(=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. One common approach is the condensation of 4-fluorobenzaldehyde with 2-aminopyrimidine to form an intermediate, which is then reacted with pyrazolo[1,5-a]pyrazine and piperazine under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as cesium carbonate (Cs2CO3) to facilitate the cyclization and formation of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The binding of the compound to the active site of the enzyme can prevent substrate access, thereby inhibiting the enzyme’s activity and affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Differences
The compound’s closest analogs differ in substituent patterns, heterocyclic cores, and pharmacological profiles. Below is a comparative analysis:
Table 1: Key Structural and Bioactive Comparisons
Structure-Activity Relationship (SAR) Trends
- Piperazine Linkers : Piperazine in the target and improves solubility but may reduce blood-brain barrier penetration compared to bulkier substituents in COX-2 inhibitors .
- Fluorine vs. Methyl Groups : Fluorine’s electronegativity enhances binding affinity over methyl’s steric effects, as seen in the 200-fold potency increase in ’s optimized compounds .
Biological Activity
5-Fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and mechanisms of action.
Chemical Structure
The chemical structure of this compound includes a fluorinated pyrimidine ring, a piperazine moiety, and a pyrazolo[1,5-a]pyrazine structure. This combination of functional groups is believed to contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds featuring similar structural motifs have shown selective cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival .
2. Enzymatic Inhibition
The compound has been studied for its potential as an inhibitor of key enzymes involved in cancer progression. For example, it may inhibit protein kinases such as AXL and c-MET, which are implicated in tumor growth and metastasis . The selectivity of these inhibitors is crucial for minimizing side effects while maximizing therapeutic efficacy.
The proposed mechanism of action includes binding to specific molecular targets within the cancer cells, leading to modulation of signaling pathways that control cell growth and apoptosis. The presence of the fluorine atom in the pyrimidine ring enhances the compound's ability to interact with these targets due to increased lipophilicity and electron-withdrawing effects .
Case Studies
Several studies have highlighted the biological activity of similar pyrazolo[1,5-a]pyrimidines:
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions . The structure-activity relationship (SAR) studies suggest that modifications to the piperazine or pyrazine moieties can significantly affect biological activity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-fluoro-4-phenyl-6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine, and what analytical techniques validate its purity?
- Methodology :
- Step 1 : Start with fluorinated pyrimidine intermediates (e.g., 5-fluoropyrimidine derivatives) and functionalize the C6 position via nucleophilic substitution with a piperazine moiety. Use coupling reactions (e.g., Buchwald-Hartwig) to attach the pyrazolo[1,5-a]pyrazine group .
- Step 2 : Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization.
- Validation : Confirm structure using H/C NMR (e.g., aromatic proton shifts at δ 7.2–8.5 ppm), FT-IR (C-F stretch ~1100 cm), and LC-MS (molecular ion peak matching theoretical mass) .
Q. How should researchers handle safety protocols for this compound during synthesis and bioassays?
- Methodology :
- Protective Measures : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact due to potential cytotoxicity .
- Waste Management : Segregate organic waste containing fluorine or piperazine derivatives and dispose via licensed hazardous waste facilities .
- Contingency Plans : In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and decontaminate surfaces with ethanol/water mixtures .
Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodology :
- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the pyrimidine and pyrazine regions .
- HPLC : Optimize retention time using a C18 column (mobile phase: acetonitrile/0.1% TFA in water) to confirm >98% purity .
- Elemental Analysis : Validate C, H, N, and F content within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize multi-step synthesis to improve yield while minimizing side products?
- Methodology :
- Reaction Monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation (e.g., piperazine coupling efficiency) .
- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc) vs. XPhos-Pd-G3) for cross-coupling steps to reduce byproducts .
- Solvent Optimization : Replace DMF with less polar solvents (e.g., THF) to suppress hydrolysis of fluorinated intermediates .
Q. What strategies resolve contradictions in pharmacological data (e.g., varying IC values across assays)?
- Methodology :
- Assay Standardization : Use internal controls (e.g., staurosporine for cytotoxicity) and replicate experiments across cell lines (e.g., HEK293 vs. HepG2) .
- Structural Analogs : Compare activity of derivatives (e.g., methyl vs. trifluoromethyl substitutions) to identify SAR trends .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., carbonic anhydrase) .
Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?
- Methodology :
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) against purified enzymes (e.g., hCA II) .
- Isothermal Titration Calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
- Cellular Imaging : Apply fluorescence-tagged analogs (e.g., BODIPY conjugates) to track subcellular localization in live cells .
Q. What methodologies address challenges in scaling up synthesis for preclinical studies?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors for piperazine coupling steps to enhance reproducibility .
- Process Analytical Technology (PAT) : Use real-time monitoring (e.g., Raman spectroscopy) to detect crystallization endpoints .
- Quality-by-Design (QbD) : Optimize critical parameters (e.g., temperature, stoichiometry) via DOE (Design of Experiments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
